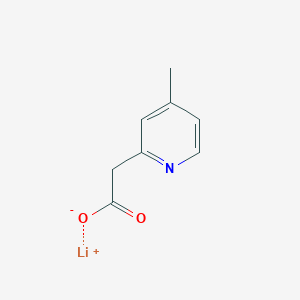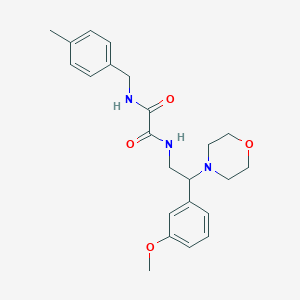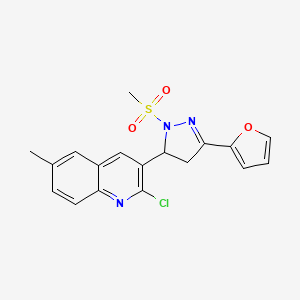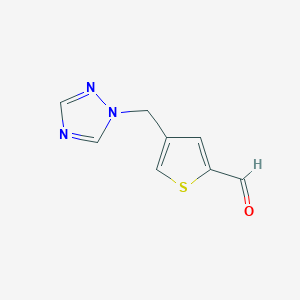![molecular formula C17H24N6O B2511757 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one CAS No. 2309708-17-4](/img/structure/B2511757.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine . It is a complex organic compound that contains multiple functional groups and rings, including a triazolo ring, a pyridazin ring, a diazepan ring, and a cyclopentyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a starting material with a nucleophilic reagent . For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - [1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The InChI code for a similar compound, [1,2,4]Triazolo[4,3-b]pyridazin-6-amine, is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The reactions could involve nucleophilic substitution, ring-opening, or ring-closing reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The compound is likely to be solid at room temperature .
Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain enzymes and pathways critical for cancer cell proliferation. Studies have indicated that derivatives of triazolopyridazine can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .
Antimicrobial Agents
The structure of this compound allows it to interact with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. This makes it a valuable candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Anti-inflammatory Applications
Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property is useful in developing new anti-inflammatory drugs that can treat conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
The compound has been studied for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders .
Enzyme Inhibition
This compound has been found to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, epilepsy, and Alzheimer’s disease. By inhibiting these enzymes, the compound can help manage these conditions more effectively .
Antiviral Research
The compound’s ability to interfere with viral replication mechanisms makes it a promising candidate for antiviral drug development. It has shown efficacy against a range of viruses, including those responsible for influenza and other viral infections .
These applications highlight the versatility and potential of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one in various fields of scientific research. Each application leverages the unique chemical properties of the compound to address different biological challenges.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Future Directions
Mechanism of Action
Target of action
Triazolopyridazines are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of action
The mode of action of triazolopyridazines can vary depending on the specific compound and its targets. They are capable of binding in the biological system with a variety of enzymes and receptors
properties
IUPAC Name |
2-cyclopentyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(12-14-4-1-2-5-14)22-9-3-8-21(10-11-22)16-7-6-15-19-18-13-23(15)20-16/h6-7,13-14H,1-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRUQSEWFVRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)


![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)


![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)



![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)